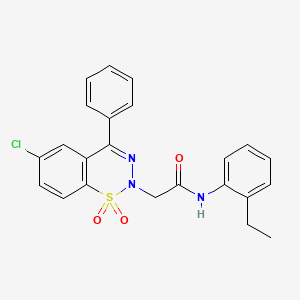

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-ethylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S/c1-2-16-8-6-7-11-20(16)25-22(28)15-27-26-23(17-9-4-3-5-10-17)19-14-18(24)12-13-21(19)31(27,29)30/h3-14H,2,15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGXPLNPGQUZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-ethylphenyl)acetamide is a complex organic molecule characterized by a unique structural framework that includes a benzothiadiazine core, chloro and dioxido functional groups, and an acetamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is , with a molecular weight of approximately 472.0 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

- Antimicrobial Activity : Compounds in the benzothiadiazine class have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some derivatives have been studied for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain analogs demonstrate the ability to modulate inflammatory responses.

The biological activity of this compound is hypothesized to be mediated through interactions with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of halogen substitutions (like chlorine) can enhance binding affinity and specificity toward these targets.

Antimicrobial Activity

A study conducted by researchers at the University of Mosul evaluated the antimicrobial properties of various benzothiadiazine derivatives. The results indicated that compounds similar to This compound exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Anticancer Activity

In vitro studies have shown that certain derivatives of benzothiadiazines can induce apoptosis in cancer cell lines. For instance, a derivative similar to the compound was tested against human breast cancer cells (MCF-7), revealing an IC50 value of 15 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent .

Data Table: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 64 µg/mL | University of Mosul |

| Antimicrobial | S. aureus | MIC = 32 µg/mL | University of Mosul |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | Internal Study |

| Anti-inflammatory | RAW264.7 (macrophages) | Reduced TNF-alpha levels | Internal Study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.